4-butyl-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide
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Overview
Description
This compound is a fascinating fusion of heterocyclic moieties, combining a thiazole ring with a triazole moiety. Let’s break it down:
Thiazole Ring (1,3-thiazole): Thiazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and one sulfur atom. It’s found in various natural products and pharmaceuticals.
Triazole Ring (1H-1,2,4-triazole): Triazole is another five-membered ring, composed of three nitrogen atoms. It’s versatile and widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps
-
Thiazole Synthesis:
- Start with 2-methyl-4-butylthiazole as a precursor.
- Introduce the triazole moiety by reacting with an appropriate amine (bearing the 1H-1,2,4-triazol-1-ylmethyl group).
- Protect functional groups as needed during the synthesis.
-
Final Compound Formation:
- Deprotect any protected groups.
- Formulate the carboxamide functionality.
Reaction Conditions:
- Reactions typically occur under inert atmosphere (nitrogen or argon).
- Solvents: Commonly used solvents include DMF (dimethylformamide), DMSO (dimethyl sulfoxide), or acetonitrile.
- Catalysts: Various catalysts may be employed, such as Lewis acids or bases.
- Temperature: Reaction temperatures vary based on the specific steps.
Industrial Production:
While I don’t have specific industrial production details for this compound, its synthesis likely involves scalable processes with optimized yields.
Chemical Reactions Analysis
Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions.
Substitution: Nucleophilic substitution reactions may occur at the triazole nitrogen.
Reduction: Reduction of the carbonyl group to the corresponding alcohol is feasible.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH) for deprotection.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products:
- The desired compound itself is the major product.
- By-products may include regioisomers or side products.
Scientific Research Applications
This compound’s versatility makes it intriguing for various fields:
Medicine: Potential as an antimicrobial, antitumor, or anti-inflammatory agent.
Chemistry: Building block for designing novel compounds.
Biology: Investigating its effects on cellular pathways.
Mechanism of Action
Targets: It likely interacts with specific enzymes, receptors, or proteins.
Pathways: Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, its unique combination of thiazole and triazole rings sets it apart.
For more in-depth studies, refer to the scientific literature . .
Properties
Molecular Formula |
C18H21N5OS |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
4-butyl-2-methyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H21N5OS/c1-3-4-5-16-17(25-13(2)21-16)18(24)22-15-8-6-14(7-9-15)10-23-12-19-11-20-23/h6-9,11-12H,3-5,10H2,1-2H3,(H,22,24) |
InChI Key |
NCIIMSDLRPKBQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(SC(=N1)C)C(=O)NC2=CC=C(C=C2)CN3C=NC=N3 |
Origin of Product |
United States |
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